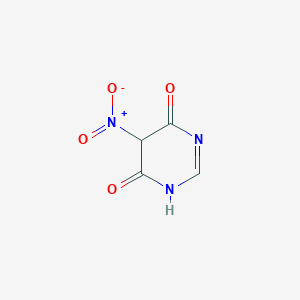

5-Nitropyrimidine-4,6(1H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitropyrimidine-4,6(1H,5H)-dione is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The nitro group at the 5-position and the dione structure at the 4,6-positions make this compound unique and of interest in various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione typically involves the nitration of pyrimidine-4,6-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: Pyrimidine-4,6-dione

Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating agents are added slowly to avoid excessive heat and side reactions.

Product Isolation: The reaction mixture is then poured into ice-cold water, and the precipitated product is filtered, washed, and dried.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Nitropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Reduction: 5-Aminopyrimidine-4,6(1H,5H)-dione

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: Oxidized pyrimidine derivatives, though these reactions are less common.

Aplicaciones Científicas De Investigación

5-Nitropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Nitropyrimidine-4,6(1H,5H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Nitro-2,4-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of keto groups.

5-Nitro-1,3-dimethyluracil: Contains methyl groups at the 1 and 3 positions.

5-Nitro-2-thiouracil: Contains a sulfur atom in place of one of the oxygen atoms.

Uniqueness

5-Nitropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of both nitro and dione functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

5-Nitropyrimidine-4,6(1H,5H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a nitro group at the 5-position and two carbonyl groups at the 4 and 6 positions. This unique structural arrangement contributes to its reactivity and biological properties. The compound's molecular formula is C4H3N3O3 with a molecular weight of 157.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates capable of modifying cellular components, leading to various biological effects.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.

- Antimicrobial Activity : It exhibits potential antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key signaling pathways.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial activity. For example, studies have reported its effectiveness against bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential as an antibacterial agent.

Anticancer Activity

In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Studies : A study evaluated the compound against several cancer cell lines, showing IC50 values ranging from 3.1 μM to 7.2 μM for solid tumors without inducing apoptosis .

- Mechanism Insights : Molecular docking studies have confirmed that the compound binds effectively to the active sites of kinases involved in cancer progression .

Case Studies

- Inhibition of Nitric Oxide Production : A specific derivative was found to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells with an IC50 value of 8.6 μM . This suggests potential applications in managing inflammatory conditions.

- Protective Effects in Animal Models : Oral administration of certain derivatives demonstrated protective effects in carrageenan-induced paw edema models in mice at doses of 10 mg/kg .

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C4H3N3O4 |

|---|---|

Peso molecular |

157.08 g/mol |

Nombre IUPAC |

5-nitro-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1-2H,(H,5,6,8,9) |

Clave InChI |

OGNJUDFNDMPDSL-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.